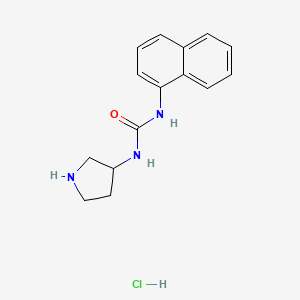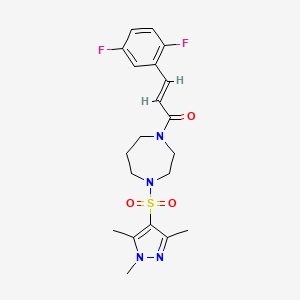![molecular formula C31H30N4O3S B2894202 N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034479-89-3](/img/structure/B2894202.png)
N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with a complex chemical structure. Its unique arrangement of aromatic rings, heterocycles, and functional groups endows it with interesting chemical and biological properties, making it a subject of scientific research in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The synthesis begins with the preparation of the pyrrolopyrimidine core, followed by its functionalization with benzyloxy and phenyl groups. Key steps may include:
Formation of the pyrrolopyrimidine core through condensation reactions involving appropriate precursors.
Introduction of the benzyloxy group via nucleophilic substitution.
Attachment of the phenyl group through coupling reactions, such as Suzuki or Stille cross-coupling.
Final acylation step to incorporate the acetamide functionality.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce or modify functional groups, affecting its reactivity and biological activity.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms, potentially modifying the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic or heterocyclic rings, enabling further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or organometallic reagents (e.g., Grignard reagents) are commonly employed in substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific functional groups involved and the conditions used. They may include oxidized derivatives, reduced forms, and substituted analogs with modified chemical and biological properties.
Scientific Research Applications
N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has a range of scientific research applications, including but not limited to:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or interaction with cellular pathways. It may serve as a tool compound for studying specific biological processes.
Medicine: Explored for its therapeutic potential in various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: Used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects can involve various molecular targets and pathways, depending on its specific application. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic or signaling pathways.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular responses.
Pathway Interference: The compound could interfere with specific biological pathways, leading to altered cellular functions or physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with a hydroxy group instead of a benzyloxy group.
N-(4-methoxyphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with a methoxy group instead of a benzyloxy group.
N-(4-chlorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide: Similar structure with a chloro group instead of a benzyloxy group.
Uniqueness
What sets N-(4-(benzyloxy)phenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide apart is the presence of the benzyloxy group, which can influence its chemical reactivity, biological activity, and potential applications. This unique functional group may enhance its binding affinity to certain targets or confer specific physical and chemical properties.
Hope this gives you a thorough insight into this compound. Anything else I can assist with?
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O3S/c1-2-3-18-35-30(37)29-28(26(19-32-29)23-12-8-5-9-13-23)34-31(35)39-21-27(36)33-24-14-16-25(17-15-24)38-20-22-10-6-4-7-11-22/h4-17,19,32H,2-3,18,20-21H2,1H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMWAALTWPTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
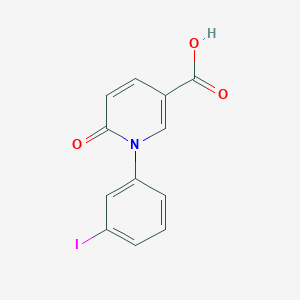
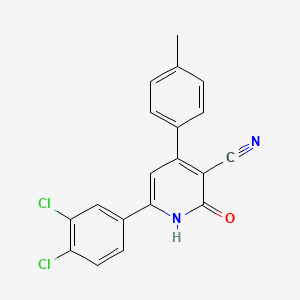
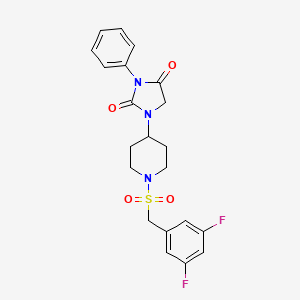
![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)

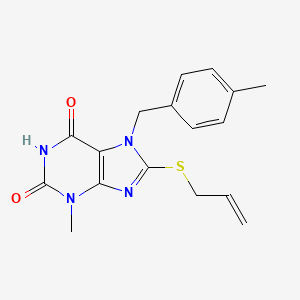
![ethyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2894126.png)
![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)
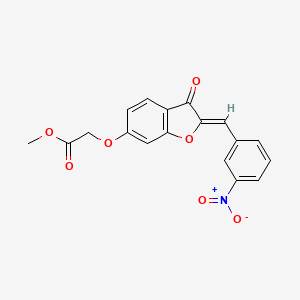
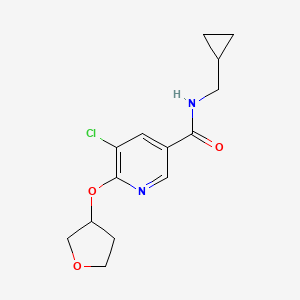

![2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2894140.png)
